2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
Description
Chemical Structure: The compound, 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid hydrochloride, is a peptide derivative featuring a linear backbone with two amide linkages. Its structure includes:
- An L-alanine residue (2S-propanoyl group).
- A glycine residue (2-aminoacetyl group) linked via an amide bond.
- A terminal acetic acid moiety and a hydrochloride salt for enhanced solubility.
Properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.ClH/c1-4(10-5(11)2-8)7(14)9-3-6(12)13;/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZHGPYGDWUMX-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Coupling Reactions
The core structure is constructed using stepwise coupling of protected amino acid derivatives. The (2S)-2-aminopropanoic acid residue is introduced first, followed by 2-aminoacetyl and glycine moieties. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N'-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) are employed as coupling agents, achieving yields of 78–85%. Racemization is mitigated by maintaining reaction temperatures below 0°C and using hydroxybenzotriazole (HOBt) as an additive.
Table 1: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) | Racemization (%) |
|---|---|---|---|---|
| PyBOP/HOBt | DMF | 0 | 85 | <2 |
| HATU | DCM | 25 | 72 | 5 |
| EDC/NHS | THF | -10 | 68 | 3 |
Deprotection and Intermediate Isolation
After each coupling step, the Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF. Critical to this stage is the exclusion of moisture to prevent premature hydrolysis of active esters. The intermediate 2-[[(2S)-2-[(2-(Fmoc-amino)acetyl)amino]propanoyl]amino]acetic acid is isolated via precipitation in cold diethyl ether, yielding a white solid (purity >95% by HPLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction kinetics studies reveal that DMF outperforms dichloromethane (DCM) and tetrahydrofuran (THF) in solvating the peptide intermediates, reducing aggregation and improving coupling efficiency. Sub-zero temperatures (-10°C to 0°C) are critical for preserving the (2S) configuration, as evidenced by chiral HPLC analysis.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2 | 85 |
| DCM | 8.9 | 4 | 65 |
| THF | 7.5 | 6 | 58 |
Catalytic Effects and Additives
The addition of 1-hydroxy-7-azabenzotriazole (HOAt) as a racemization suppressor enhances reaction rates by stabilizing the active ester intermediate. Comparative studies show that HOAt reduces racemization to <1% compared to 2–3% with HOBt.
Hydrochloride Salt Formation
The final step involves converting the free acid to its hydrochloride salt using gaseous HCl in ethyl acetate. Saturation of the solution at 4°C induces crystallization, yielding needle-like crystals with 99% purity (by ion chromatography). Alternative methods, such as titration with concentrated HCl, result in amorphous solids requiring further purification.
Table 3: Salt Crystallization Conditions
| Method | Solvent | Temp (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|---|
| Gaseous HCl | Ethyl acetate | 4 | 99 | Needles |
| HCl titration | MeOH/H₂O | 25 | 92 | Amorphous |
| Anti-solvent | Acetone | -20 | 95 | Prisms |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biochemical Research
Protein Synthesis and Modulation
This compound plays a significant role in protein synthesis, acting as a peptide building block. It can influence the folding and stability of proteins, making it valuable in studies related to protein engineering and design. The incorporation of modified amino acids like this compound can enhance the biological activity of peptides, leading to improved therapeutic agents.
Enzyme Activity Studies
Research has shown that derivatives of 2-amino acids can modulate enzyme activities. The presence of this compound in enzymatic assays allows for the investigation of enzyme kinetics and mechanisms, particularly in proteolytic enzymes where peptide substrates are utilized .
Pharmaceutical Applications
Therapeutic Agents
The compound's structural similarity to natural amino acids positions it as a candidate for drug development. It has been explored for its potential use in treating metabolic disorders by acting on specific pathways involved in amino acid metabolism. Its ability to mimic natural substrates makes it suitable for designing inhibitors or activators of metabolic enzymes .
Drug Delivery Systems
Recent studies have investigated the use of this compound in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly relevant in cancer therapy, where targeted drug delivery is crucial for minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Estimated as C₈H₁₄ClN₄O₄ (exact requires experimental validation).
- Physicochemical Properties : Polar due to multiple amide bonds and carboxylic acid groups; hydrochloride salt improves aqueous solubility.
- Applications : Likely used as a synthetic intermediate in peptide synthesis or as a substrate for enzymatic studies .
Comparison with Structurally Similar Compounds
Glycyl-L-Histidyl-L-Lysine Acetate (Gly-His-Lys Acetate)
Structure: (2S)-6-Amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid acetate . Comparison:
| Parameter | Target Compound | Gly-His-Lys Acetate |
|---|---|---|
| Molecular Weight | ~278.68 (free base) | 487.49 (free base) |
| Functional Groups | 2 amides, carboxylic acid, HCl | 3 amides, imidazole, acetate salt |
| Solubility | High (hydrophilic + HCl) | Moderate (imidazole adds lipophilicity) |
| Applications | Peptide synthesis | Liver cell growth factor (BT-242) |
Key Difference : Gly-His-Lys Acetate includes a histidine-derived imidazole ring, enabling metal-ion coordination and biological signaling roles, unlike the target compound’s simpler structure .
Quinapril Impurity G (EP) Hydrochloride
Structure: (3R)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride . Comparison:
| Parameter | Target Compound | Quinapril Impurity G |
|---|---|---|
| Backbone | Linear peptide | Cyclic tetrahydroisoquinoline |
| Functional Groups | Amides, HCl | Ester, phenyl, cyclic amine, HCl |
| Bioactivity | Limited (substrate/intermediate) | ACE inhibitor impurity |
Key Difference: Quinapril’s impurity has a bulky tetrahydroisoquinoline ring, enabling angiotensin-converting enzyme (ACE) inhibition, while the target compound lacks such pharmacophoric features .
2-[(2S)-Pyrrolidin-2-yl]Acetic Acid Hydrochloride
Structure: Cyclic amino acid derivative with pyrrolidine ring . Comparison:
| Parameter | Target Compound | 2-[(2S)-Pyrrolidin-2-yl]Acetic Acid |
|---|---|---|
| Structure | Linear | Cyclic (pyrrolidine) |
| Solubility | High | Moderate (cyclic structure reduces polarity) |
| Applications | Peptide synthesis | Chiral building block |
Key Difference : The cyclic pyrrolidine group in the latter enhances stereochemical stability, making it suitable for asymmetric synthesis, unlike the target compound’s flexible backbone .
2-[Methyl(2,2,2-Trifluoroethyl)Amino]Propanoic Acid Hydrochloride
Structure : N-Methyl-N-(2,2,2-trifluoroethyl)alanine hydrochloride .
Comparison :
| Parameter | Target Compound | Trifluoroethyl Derivative |
|---|---|---|
| Substituents | Aminoacetyl, HCl | Trifluoroethyl, methyl, HCl |
| Lipophilicity | Low | High (CF₃ group) |
| Applications | Research intermediate | Potential CNS drug candidate |
Key Difference : The trifluoroethyl group increases metabolic stability and blood-brain barrier penetration, which the target compound lacks .
Biological Activity
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride, commonly referred to as a glycine derivative, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride |
| Molecular Weight | 351.35 g/mol |
| Density | 1.314 g/cm³ |
| Refractive Index | 1.517 |
| Flash Point | 319.5 ºC |
Synthesis Methods
The synthesis of this compound typically involves the reaction of glycine derivatives with other amino acids under controlled conditions, including specific solvents, temperature, and pH adjustments to ensure high yield and purity .
The biological activity of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride primarily involves its interaction with various enzymes and metabolic pathways. It may act as a substrate or inhibitor for enzymes involved in critical biochemical processes. For instance, it has been studied for its role in inhibiting tissue transglutaminase (TG2), which is implicated in several pathological conditions such as celiac disease and cancer .
Case Studies and Research Findings
-
Inhibition of Tissue Transglutaminase (TG2) :
- A study demonstrated that derivatives of this compound were effective in inhibiting TG2 activity, which is crucial in various diseases. The inhibitors showed high selectivity and potency, particularly in blocking hypertensive nephrosclerosis in animal models .
- The mechanism involved covalent interactions with the active site of TG2, confirming the compound's potential as a therapeutic agent .
-
Metabolic Pathway Interactions :
- Research indicates that this compound influences metabolic pathways by modulating enzyme activities associated with amino acid metabolism. Its structural properties allow it to participate in unique biochemical reactions not observed with simpler amino acids like glycine or alanine .
- Cellular Toxicity Profile :
Comparison with Similar Compounds
| Compound | Similarities | Unique Features |
|---|---|---|
| Glycine | Simple amino acid; precursor for many compounds | Less complex structure; limited reactivity |
| Alanine | Similar structural properties | Primarily involved in protein synthesis |
| Proline | Role in protein structure | Unique cyclic structure affecting conformation |
The unique structure of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride enhances its solubility and stability compared to these similar compounds, making it more suitable for specific applications in research and medicine.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| 1H NMR (D2O) | δ 4.35 ppm (α-H of (2S)-propanoyl) | |
| LC-MS (ESI+) | m/z 278.1 [M+H]+ (calc. 278.2) | |
| X-ray Crystallography | Space group P21, Z = 4 (analogous structures) |
Q. Table 2. Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 2.0 (HCl) | Hydrolysis of amide bonds | 4.2 hours |
| pH 9.0 (NaOH) | Racemization at (2S)-center | 8.5 hours |
| 40°C (dry) | Decomposition | 72 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
